molecular formula C29H35NO5 B1677303 3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid CAS No. 856689-51-5

3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid

Cat. No.: B1677303
CAS No.: 856689-51-5
M. Wt: 477.6 g/mol
InChI Key: USAXUWZJQPBEDO-ABYGYWHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-0300302 is a lysophosphatidic acid receptor 1 antagonist developed for the treatment of benign prostatic hyperplasia. This compound is known for its slow tight binding feature, which contributes to its prolonged biological effect in vivo .

Chemical Reactions Analysis

ONO-0300302 undergoes various chemical reactions, including:

Scientific Research Applications

ONO-0300302 has several scientific research applications:

    Chemistry: It serves as a research tool to study the lysophosphatidic acid receptor 1 and its role in various biological processes.

    Biology: It is used to investigate the physiological and pathological roles of lysophosphatidic acid receptor 1 in different tissues.

    Medicine: It is being explored for its potential therapeutic effects in treating benign prostatic hyperplasia and other conditions related to lysophosphatidic acid receptor 1 activity.

    Industry: It may have applications in the development of new drugs targeting lysophosphatidic acid receptor 1

Mechanism of Action

ONO-0300302 exerts its effects by binding tightly to the lysophosphatidic acid receptor 1. This binding inhibits the receptor’s activity, leading to a decrease in intraurethral pressure. The slow tight binding characteristic of ONO-0300302 contributes to its prolonged duration of action .

Comparison with Similar Compounds

ONO-0300302 is unique due to its slow tight binding feature, which distinguishes it from other lysophosphatidic acid receptor 1 antagonists. Similar compounds include:

Properties

CAS No.

856689-51-5

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1

InChI Key

USAXUWZJQPBEDO-ABYGYWHVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

SMILES

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

Canonical SMILES

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-0300302;  ONO 0300302;  ONO0300302.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid
Reactant of Route 2
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid
Reactant of Route 3
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid
Reactant of Route 4
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid
Reactant of Route 5
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid
Reactant of Route 6
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid

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